molecular formula C18H17N3OS B2599780 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 863588-60-7

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2599780
CAS No.: 863588-60-7
M. Wt: 323.41
InChI Key: NMUBCGCFYDRSCU-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities. The presence of the cyclopentanecarboxamide moiety further enhances its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Introduction of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the pyridine ring.

    Thiazole Derivatives: Compounds with a thiazole ring but lacking the fused pyridine moiety.

    Cyclopentanecarboxamide Derivatives: Compounds with a cyclopentanecarboxamide moiety but different heterocyclic cores.

Uniqueness

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is unique due to the combination of the thiazolo[5,4-b]pyridine core and the cyclopentanecarboxamide moiety, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(12-4-1-2-5-12)20-14-9-7-13(8-10-14)17-21-15-6-3-11-19-18(15)23-17/h3,6-12H,1-2,4-5H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBCGCFYDRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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